1-Anilino-3-butylurea
CAS No.: 35524-21-1
VCID: VC19674376
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Anilino-3-butylurea is an organic compound characterized by the presence of an aniline group and a butyl substituent attached to a urea moiety. Its chemical formula is C11H17N3O, indicating a structure that includes two nitrogen atoms, one oxygen atom, and a carbon backbone with both aromatic and aliphatic components . This compound belongs to a larger class of urea derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. Synthesis MethodsThe synthesis of 1-Anilino-3-butylurea can be achieved through various chemical reactions. Common methods involve the condensation of appropriate precursors, such as aniline and butyl isocyanate, under controlled conditions. The choice of solvent, catalyst, and reaction conditions can significantly affect the yield and purity of the final product. Biological Activities and Applications1-Anilino-3-butylurea exhibits notable biological activities, particularly in pharmacology. Compounds in this class have been studied for their potential as therapeutic agents due to their interactions with biological macromolecules. These interactions can influence various physiological processes, making them candidates for drug development.
Research FindingsResearch on 1-Anilino-3-butylurea and related compounds highlights their potential effects on biological systems. Studies have shown that variations in substituents can significantly alter the chemical properties and biological activities of urea derivatives. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy and safety. |
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CAS No. | 35524-21-1 | |||||||||||||||
Product Name | 1-Anilino-3-butylurea | |||||||||||||||
Molecular Formula | C11H17N3O | |||||||||||||||
Molecular Weight | 207.27 g/mol | |||||||||||||||
IUPAC Name | 1-anilino-3-butylurea | |||||||||||||||
Standard InChI | InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15) | |||||||||||||||
Standard InChIKey | RTFZBFUSRAWOIB-UHFFFAOYSA-N | |||||||||||||||
Canonical SMILES | CCCCNC(=O)NNC1=CC=CC=C1 | |||||||||||||||
PubChem Compound | 255870 | |||||||||||||||
Last Modified | Aug 11 2024 |
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